molecular formula C18H22N4O2S B2514748 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide CAS No. 921487-92-5

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide

Cat. No.: B2514748
CAS No.: 921487-92-5
M. Wt: 358.46
InChI Key: XSQCSOSGBRKYEE-UHFFFAOYSA-N
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Description

2-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-phenylacetamide is a synthetic organic compound featuring a thiazole core substituted with a cyclohexyl urea moiety and an N-phenyl acetamide chain. This structure is characteristic of a class of molecules often investigated in medicinal chemistry and drug discovery research . Compounds with similar structural frameworks, containing the 2-(3-cyclohexylureido)thiazole-4-yl acetamide scaffold, are frequently explored as potential bioactive molecules . The acetamide group linked to a phenyl ring and the urea functionality are common pharmacophores known to contribute to molecular recognition and binding with various biological targets. As such, this compound serves as a valuable building block or intermediate for researchers in the development and biological evaluation of new chemical entities. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Chemical Identifiers • IUPAC Name : this compound • Molecular Formula : C₁₇H₂₂N₄O₂S* • Molecular Weight : 362.5 g/mol* *Calculated based on molecular structure.

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c23-16(19-13-7-3-1-4-8-13)11-15-12-25-18(21-15)22-17(24)20-14-9-5-2-6-10-14/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQCSOSGBRKYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide typically involves the formation of the thiazole ring followed by the introduction of the urea and phenylacetamide moieties. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Urea Moiety: The thiazole derivative is then reacted with cyclohexyl isocyanate to form the cyclohexylureido group.

    Formation of the Phenylacetamide Moiety: Finally, the intermediate is reacted with phenylacetic acid or its derivatives under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The urea moiety can be reduced to amines under reducing conditions.

    Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amines and reduced urea derivatives.

    Substitution: Substituted phenylacetamide derivatives.

Scientific Research Applications

Research indicates that compounds containing thiazole and urea moieties often exhibit significant biological activities. The specific compound has been studied for its potential as an antitumor agent and antimicrobial agent .

Antitumor Activity

Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, a related thiazole compound demonstrated cytotoxic effects against several cancer cell lines, suggesting that 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide may have similar properties due to structural similarities .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the thiazole ring enhances the interaction with microbial enzymes, leading to effective inhibition of growth . In vitro studies have indicated that compounds with similar structures exhibit potent antibacterial activity, which may extend to the compound .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that incorporate both thiazole and urea functionalities. This synthetic pathway allows for the modification of various substituents on the aromatic rings, potentially enhancing biological activity or altering pharmacokinetic properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole-containing compounds suggests that modifications at specific positions can significantly influence their biological activity. For example:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreases potency against certain cancer cell lines
Alteration of alkyl substituents on ureaAffects solubility and bioavailability
Variation in the phenyl groupModulates interaction with target enzymes

These insights are crucial for designing more effective derivatives based on this compound.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazole derivatives with promising results:

  • A study published in GSC Biological and Pharmaceutical Sciences highlighted the anticancer properties of synthesized thiazole derivatives, demonstrating significant cytotoxicity against MDA-MB-231 breast cancer cells .
  • Another research article focused on the antimicrobial efficacy of thiazole compounds, revealing that certain derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific kinases, such as C-RAF and FLT3. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, migration, and survival. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Urea vs. Sulfonamide Groups: The 3-cyclohexylurea group in the target compound may enhance binding to enzymes via hydrogen bonding, similar to sulfonamide-containing analogs (e.g., 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide, CAS: 922046-49-9), which often target proteases or kinases .
  • Phenyl vs. Heteroaryl Substitutions : Compounds with thiophene or tolyl groups (e.g., 107b, 107j) show stronger antimicrobial activity compared to unsubstituted phenyl analogs, likely due to improved lipophilicity and membrane penetration .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (386.5 g/mol) compared to simpler analogs (e.g., 107b at 260.3 g/mol) may reduce aqueous solubility, a common issue with urea derivatives .
  • Crystal Packing : Unlike 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide, which forms hydrogen-bonded dimers, the cyclohexylurea group in the target compound could introduce steric hindrance, altering crystallization behavior .

Research Findings and Limitations

  • Antimicrobial Gaps : While analogs like 107b and 107j show MIC values as low as 6.25 μg/mL against bacterial/fungal strains, the target compound’s activity remains untested .

Biological Activity

The compound 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis, α-haloketones react with thioamides under acidic conditions.
  • Introduction of the Cyclohexylureido Group : Cyclohexyl isocyanate reacts with an amine group on the thiazole ring.
  • Attachment of the Phenyl Group : The compound is acylated with phenylacetyl chloride under basic conditions.

These steps yield the target compound, which can be characterized using various analytical techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have been tested against various strains of bacteria and fungi. The disc diffusion method demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The thiazole ring and cyclohexylureido moiety may enhance binding affinity to enzymes or receptors, modulating their activity. This interaction could potentially inhibit bacterial growth or fungal proliferation by disrupting essential biological pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiazole derivatives, including those similar to our compound. Results indicated that certain modifications led to increased potency against both bacterial and fungal strains, suggesting a structure-activity relationship that could guide future drug development .
  • In Vivo Studies : In vivo models have shown that compounds with similar structures exhibit anti-inflammatory properties, indicating potential therapeutic applications beyond antimicrobial activity .

Data Table: Biological Activity Summary

Biological ActivityTested OrganismsResults
AntimicrobialStaphylococcus aureusEffective inhibition at 50 µg/mL
AntimicrobialEscherichia coliModerate inhibition at 100 µg/mL
Anti-inflammatoryMouse modelSignificant reduction in inflammation markers

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide, and how are reaction yields maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by urea linkage and acetamide functionalization. Key steps include:

  • Thiazole ring formation : Using 2-aminothiazole derivatives and cyclohexyl isocyanate under reflux conditions in aprotic solvents (e.g., DMF) .

  • Acylation : Reaction with phenylacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the N-phenylacetamide group .

  • Purification : Column chromatography or recrystallization to isolate the final product.

  • Yield Optimization : Adjusting stoichiometry, solvent polarity, and reaction time (e.g., 72 hours for urea coupling at 60°C) .

    Table 1: Representative Synthetic Conditions

    StepReagents/ConditionsYield (%)
    Thiazole-Urea FormationCyclohexyl isocyanate, DMF, 60°C, 48h65-70
    Acetamide CouplingPhenylacetyl chloride, TEA, THF, RT, 24h75-80
    Final PurificationEthanol/water recrystallization90+

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks. For example, the urea NH proton appears as a singlet at δ 8.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 427.18) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in the urea-thiazole moiety .

Q. What in vitro models are commonly used to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Anticancer Screening : Cell viability assays (e.g., MTT) against human cancer lines (e.g., MCF-7, HeLa) with IC50_{50} values calculated using nonlinear regression .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) with fluorogenic substrates .
  • Microbiological Testing : Agar dilution assays for antimicrobial activity against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from assay variability. Strategies include:

  • Standardized Protocols : Adopting CLSI guidelines for antimicrobial testing or NCI-60 panel protocols for cytotoxicity .
  • Dose-Response Repetition : Triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) .
  • Meta-Analysis : Cross-referencing datasets from PubChem BioAssay or ChEMBL to identify consensus trends .

Q. What computational methods are used to predict target interactions and structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with targets like EGFR or tubulin .

  • Molecular Dynamics (MD) Simulations : GROMACS to assess stability of ligand-target complexes over 100-ns trajectories .

  • QSAR Modeling : Partial least squares (PLS) regression to correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with activity .

    Table 2: Docking Scores for Hypothetical Targets

    Target ProteinPDB IDDocking Score (kcal/mol)
    EGFR Kinase1M17-9.2
    COX-25KIR-8.7

Q. How can researchers assess the compound’s stability under physiological or storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • HPLC Monitoring : Track degradation products using C18 columns and UV detection at λ = 254 nm .
  • Accelerated Stability Testing : 6-month studies at 25°C/60% RH to determine shelf-life .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or glycoside groups at the urea NH position .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI < 0.2) .
  • Co-Crystallization : Use succinic acid or cyclodextrins to enhance dissolution rates .

Q. How is selectivity against off-target proteins validated in kinase inhibition studies?

  • Methodological Answer :

  • Kinome-Wide Profiling : Screen against 100+ kinases using competitive binding assays (e.g., KINOMEscan) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
  • RNAi Knockdown : Correlate gene silencing with activity loss to confirm target specificity .

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